molecular formula C14H11F3N2O B3122836 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine CAS No. 303986-94-9

4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine

Cat. No.: B3122836
CAS No.: 303986-94-9
M. Wt: 280.24 g/mol
InChI Key: IRAXGRYKBKINLI-UHFFFAOYSA-N
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Description

4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethoxyphenyl group attached to an aziridine ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: The compound can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Materials Science: The compound is investigated for its use in the development of novel polymers and materials with unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)benzaldehyde
  • 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid

Comparison:

Properties

IUPAC Name

4-[1-[4-(trifluoromethoxy)phenyl]aziridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)20-12-3-1-11(2-4-12)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAXGRYKBKINLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine
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